An In-depth Technical Guide to 2-(3-Fluoro-5-methylphenyl)acetonitrile
An In-depth Technical Guide to 2-(3-Fluoro-5-methylphenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-(3-Fluoro-5-methylphenyl)acetonitrile, a fluorinated aromatic nitrile of interest in medicinal chemistry and materials science. While specific experimental data for this compound is not extensively available in public literature, this document compiles relevant information on its identity, proposes a viable synthetic pathway based on established chemical principles, and discusses its potential role as a building block in the development of novel therapeutic agents. The content is structured to be a valuable resource for researchers and professionals engaged in drug discovery and organic synthesis.
Chemical Identity and Properties
2-(3-Fluoro-5-methylphenyl)acetonitrile, also known as 3-fluoro-5-methylbenzyl cyanide, is a substituted aromatic nitrile. The presence of a fluorine atom and a methyl group on the phenyl ring, combined with the reactive nitrile functional group, makes it a valuable intermediate for the synthesis of more complex molecules.
Table 1: General Chemical Properties of 2-(3-Fluoro-5-methylphenyl)acetonitrile
| Property | Value | Source/Comment |
| IUPAC Name | 2-(3-Fluoro-5-methylphenyl)acetonitrile | --- |
| Synonyms | 3-Fluoro-5-methylbenzyl cyanide | --- |
| CAS Number | 518070-21-8 | [1][2] |
| Molecular Formula | C₉H₈FN | Calculated |
| Molecular Weight | 149.17 g/mol | Calculated |
| Appearance | Not specified in literature; likely a colorless to pale yellow liquid or low-melting solid. | Based on similar compounds. |
| Boiling Point | Data not available. | --- |
| Melting Point | Data not available. | --- |
| Density | Data not available. | --- |
| Solubility | Expected to be soluble in common organic solvents like ethanol, ether, and acetone.[3] | Inferred from related compounds. |
Synthesis and Experimental Protocols
A definitive, published experimental protocol for the synthesis of 2-(3-Fluoro-5-methylphenyl)acetonitrile is not available in the public domain. However, a plausible and widely used method for the synthesis of substituted phenylacetonitriles is the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. This reaction, known as cyanation, is a standard transformation in organic synthesis.[4][5]
Proposed Synthetic Route: Cyanation of 3-Fluoro-5-methylbenzyl Halide
The most probable synthetic route to 2-(3-Fluoro-5-methylphenyl)acetonitrile involves the reaction of 3-fluoro-5-methylbenzyl bromide or chloride with an alkali metal cyanide, such as sodium cyanide or potassium cyanide.
Reaction Scheme:
General Experimental Protocol (Hypothetical)
The following is a generalized experimental protocol based on established methods for the synthesis of similar phenylacetonitrile derivatives.[5][6]
Materials:
-
3-Fluoro-5-methylbenzyl bromide (or chloride)
-
Sodium cyanide (or potassium cyanide)
-
Solvent: Dimethyl sulfoxide (DMSO) or a mixture of ethanol and water
-
Quaternary ammonium salt (phase-transfer catalyst, e.g., tetrabutylammonium bromide) - Optional, for biphasic systems
-
Diethyl ether or other suitable extraction solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel is charged with sodium cyanide and the chosen solvent.
-
Addition of Benzyl Halide: A solution of 3-fluoro-5-methylbenzyl bromide in the same solvent is added dropwise to the cyanide solution at room temperature or with gentle heating.
-
Reaction Monitoring: The reaction mixture is stirred at a controlled temperature (e.g., 50-80 °C) for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and an organic solvent like diethyl ether. The layers are separated, and the aqueous layer is extracted with the organic solvent.
-
Purification: The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to yield the crude product.
-
Final Purification: The crude 2-(3-fluoro-5-methylphenyl)acetonitrile can be further purified by vacuum distillation or column chromatography on silica gel.
Safety Precautions: Extreme caution must be exercised when working with cyanide salts as they are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Acidic conditions must be avoided during work-up to prevent the formation of highly toxic hydrogen cyanide gas.
Spectroscopic Characterization (Predicted)
While specific spectra for 2-(3-Fluoro-5-methylphenyl)acetonitrile are not available, the expected spectroscopic features can be predicted based on its structure.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Signals |
| ¹H NMR | - A singlet for the benzylic protons (-CH₂CN) around 3.7-3.9 ppm.- A singlet for the methyl protons (-CH₃) around 2.3-2.5 ppm.- Aromatic protons will appear as multiplets in the region of 6.8-7.2 ppm, showing coupling to the fluorine atom. |
| ¹³C NMR | - A signal for the nitrile carbon (-CN) around 117-120 ppm.- A signal for the benzylic carbon (-CH₂CN) around 20-25 ppm.- A signal for the methyl carbon (-CH₃) around 20-22 ppm.- Aromatic carbons will appear in the region of 110-165 ppm, with the carbon attached to the fluorine showing a large C-F coupling constant. |
| IR Spectroscopy | - A sharp, medium-intensity absorption band for the nitrile group (C≡N stretch) around 2240-2260 cm⁻¹.[7]- C-H stretching vibrations for the aromatic and aliphatic protons around 2850-3100 cm⁻¹.- C=C stretching vibrations for the aromatic ring in the 1450-1600 cm⁻¹ region.- A strong C-F stretching band in the 1000-1300 cm⁻¹ region. |
| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z = 149.06. |
Role in Drug Discovery and Development
Phenylacetonitrile derivatives are important structural motifs and versatile intermediates in the synthesis of a wide range of pharmaceuticals.[8][9] The introduction of fluorine atoms into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[10]
Potential as a Pharmaceutical Intermediate
2-(3-Fluoro-5-methylphenyl)acetonitrile can serve as a precursor to a variety of biologically active molecules. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing a handle for further chemical modifications.[11]
This compound, with its specific substitution pattern, could be a key building block for the synthesis of targeted inhibitors or modulators of various biological pathways. The fluoro and methyl groups can influence the molecule's lipophilicity and steric interactions with biological targets.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and purification of a substituted phenylacetonitrile like the title compound.
Conclusion
2-(3-Fluoro-5-methylphenyl)acetonitrile is a chemical compound with significant potential as an intermediate in the fields of pharmaceutical and materials science. While detailed experimental data is currently scarce in the public domain, its synthesis can be reliably achieved through established methods such as the cyanation of the corresponding benzyl halide. The presence of the fluoro and methyl substituents on the aromatic ring, coupled with the versatile nitrile functionality, makes it an attractive building block for the creation of novel and complex molecules. Further research into the specific properties and reactivity of this compound is warranted to fully explore its potential applications.
References
- 1. 2abiotech.net [2abiotech.net]
- 2. 518070-21-8 CAS MSDS (Benzeneacetonitrile, 3-fluoro-5-methyl- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. US2783265A - Preparation of phenylacetonitriles - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. eng.uc.edu [eng.uc.edu]
- 8. 2-Phenylacetonitrile|For Research [benchchem.com]
- 9. fortunebusinessinsights.com [fortunebusinessinsights.com]
- 10. mdpi.com [mdpi.com]
- 11. Cyanomethylation Reaction | Encyclopedia MDPI [encyclopedia.pub]
